molecular formula C19H21ClN2O3 B2875813 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide CAS No. 946319-93-3

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2875813
CAS No.: 946319-93-3
M. Wt: 360.84
InChI Key: AHLLLURXYXZVRV-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a complex organic compound that features a quinoline core, a furan ring, and a chlorinated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including chlorination, amide formation, and furan ring attachment. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: Shares the furan and chlorinated amide groups but has a different core structure.

    Indole derivatives: Contain a similar aromatic system and are known for their diverse biological activities.

Uniqueness

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-19(2,12-20)18(24)21-14-8-7-13-5-3-9-22(15(13)11-14)17(23)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLLLURXYXZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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